molecular formula C19H18N2O5S2 B2874716 3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1787879-96-2

3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2874716
CAS No.: 1787879-96-2
M. Wt: 418.48
InChI Key: TXGJJGUEKWRONH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a thiazolidine-2,4-dione moiety and an azetidine moiety . Thiazolidine-2,4-dione is a five-membered heterocyclic compound containing sulfur and nitrogen . Azetidine is a four-membered heterocyclic compound with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Thiazolidine derivatives are known to exhibit diverse therapeutic and pharmaceutical activity and are used in probe design .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, a compound with a similar moiety, ((4-(o-tolyloxy)phenyl)sulfonyl)phenylalanine, is a solid with a molecular weight of 411.48 .

Scientific Research Applications

Antihyperglycemic Potential

Compounds similar to 3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione have been explored for their antihyperglycemic properties. For instance, novel derivatives of thiazolidine-2,4-diones have been prepared and evaluated as oral antihyperglycemic agents in mouse models, indicating their potential in managing blood glucose and insulin levels (Wrobel et al., 1998). Another study focused on synthesizing 2,4-thiazolidinediones with aryl sulfonylurea moieties, revealing significant antihyperglycemic activity in sucrose-loaded rat models (Jawale et al., 2012).

Antimicrobial Activity

Several studies have synthesized and evaluated thiazolidine-2,4-dione derivatives for their antimicrobial activities. For example, thiazolidine-2,4-dione carboxamide and amino acid derivatives showed weak to moderate antibacterial and antifungal activities against various microorganisms, including Gram-negative bacteria and Candida albicans (Alhameed et al., 2019). Another study presented the synthesis of thiazolidine-2,4-dione derivatives that were active against bacteria like S. aureus and methicillin-resistant S. aureus (MRSA) (Menteşe et al., 2009).

Anticancer Activity

The potential anticancer activity of thiazolidine-2,4-dione derivatives has been a subject of investigation. A study on novel thiazolidine-2,4-dione derivatives revealed significant cytotoxic activity against human breast cancer cell lines, highlighting the importance of certain substituents for enhanced activity (Asati & Bharti, 2018). Another research synthesized 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against various carcinoma cell lines, emphasizing the role of nitro group substitution for antiproliferative effects (Chandrappa et al., 2008).

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. Thiazolidine derivatives have been the focus of research due to their diverse therapeutic and pharmaceutical activity .

Properties

IUPAC Name

3-[1-[4-(2-methylphenoxy)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-13-4-2-3-5-17(13)26-15-6-8-16(9-7-15)28(24,25)20-10-14(11-20)21-18(22)12-27-19(21)23/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGJJGUEKWRONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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